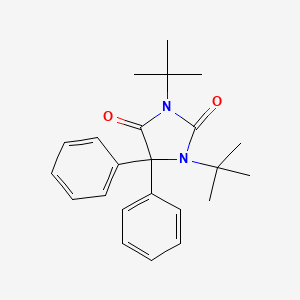
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60-70°C) . This method is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Bucherer-Bergs reaction provides a scalable approach for synthesizing this compound. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reagents and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound and its derivatives have shown promising antitumor activities. They have been tested for their efficacy against various cancer cell lines, including renal cancer and melanoma.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as thermal stability and resistance to oxidation.
Organic Synthesis: It serves as a precursor for synthesizing other complex molecules, making it valuable in organic chemistry research.
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione in medicinal applications involves its interaction with molecular targets in cancer cells. The compound has been shown to inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival . Molecular docking studies have identified key structural features required for its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenylimidazolidine-2,4-dione
- 5,5-Diphenylhydantoin
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of tert-butyl and diphenyl groups, which confer specific steric and electronic properties. These properties enhance its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53000-03-6 |
|---|---|
Molekularformel |
C23H28N2O2 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-21(2,3)24-19(26)23(17-13-9-7-10-14-17,18-15-11-8-12-16-18)25(20(24)27)22(4,5)6/h7-16H,1-6H3 |
InChI-Schlüssel |
MHRCPEZKQSCAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=O)C(N(C1=O)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




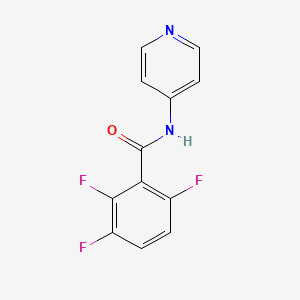


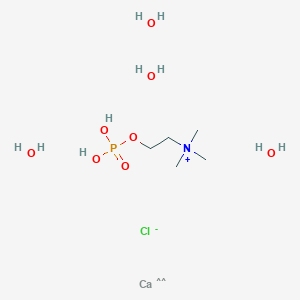
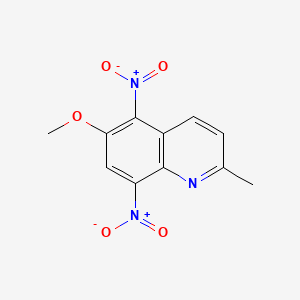

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
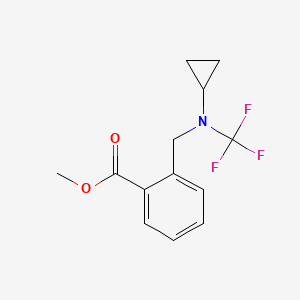

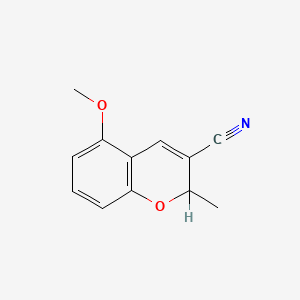
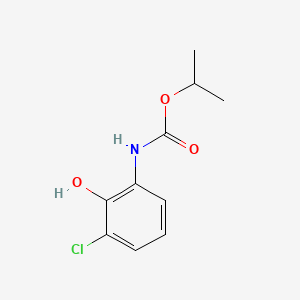
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
